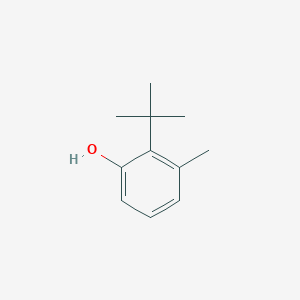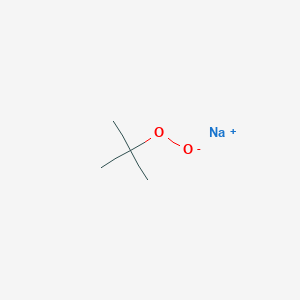
(tert-Butylperoxy) sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tert-Butylperoxy) sodium, also known as TBSP, is a chemical compound that is widely used in the field of organic chemistry. It is a powerful oxidizing agent that is commonly used as a radical initiator in various chemical reactions. TBSP is a white crystalline solid that is soluble in water and other polar solvents.
Wirkmechanismus
(tert-Butylperoxy) sodium acts as a radical initiator in chemical reactions. When (tert-Butylperoxy) sodium is heated or exposed to light, it decomposes into two radicals: the tert-butyl radical and the sodium radical. These radicals can initiate chain reactions that lead to the formation of new chemical compounds. The mechanism of action of (tert-Butylperoxy) sodium is complex and depends on the specific reaction conditions.
Biochemische Und Physiologische Effekte
(tert-Butylperoxy) sodium is not commonly used in biochemical or physiological research. However, it has been shown to have toxic effects on living organisms. (tert-Butylperoxy) sodium can cause skin and eye irritation and can be harmful if ingested or inhaled. It is important to handle (tert-Butylperoxy) sodium with care and to follow proper safety protocols when working with this compound.
Vorteile Und Einschränkungen Für Laborexperimente
(tert-Butylperoxy) sodium has several advantages for lab experiments. It is a powerful oxidizing agent that can initiate radical reactions under mild conditions. (tert-Butylperoxy) sodium is also relatively inexpensive and easy to handle. However, (tert-Butylperoxy) sodium has some limitations for lab experiments. It can be unstable and difficult to store, and it can decompose over time. (tert-Butylperoxy) sodium can also be hazardous if not handled properly.
Zukünftige Richtungen
There are several future directions for research on (tert-Butylperoxy) sodium. One area of research is the development of new synthesis methods for (tert-Butylperoxy) sodium that are more efficient and environmentally friendly. Another area of research is the application of (tert-Butylperoxy) sodium in new chemical reactions and the synthesis of novel organic compounds. Finally, there is a need for further research on the toxic effects of (tert-Butylperoxy) sodium on living organisms and the development of safer handling protocols for this compound.
Conclusion:
(Tert-Butylperoxy) sodium is a powerful oxidizing agent that is widely used in organic chemistry research. It is a key intermediate in the production of many organic compounds and is used as a radical initiator in various chemical reactions. (tert-Butylperoxy) sodium has several advantages for lab experiments, but also has limitations and can be hazardous if not handled properly. There are several future directions for research on (tert-Butylperoxy) sodium, including the development of new synthesis methods and the application of (tert-Butylperoxy) sodium in new chemical reactions.
Synthesemethoden
(tert-Butylperoxy) sodium can be synthesized by reacting tert-butyl hydroperoxide with sodium methoxide. The reaction is carried out in anhydrous conditions and at low temperatures. The yield of (tert-Butylperoxy) sodium can be improved by using a phase transfer catalyst. The synthesis of (tert-Butylperoxy) sodium is an important area of research because it is a key intermediate in the production of many organic compounds.
Wissenschaftliche Forschungsanwendungen
(tert-Butylperoxy) sodium is widely used in scientific research as a radical initiator in various chemical reactions. It is used in the polymerization of styrene, vinyl acetate, and other monomers. (tert-Butylperoxy) sodium is also used in the synthesis of various organic compounds such as ketones, aldehydes, and carboxylic acids. (tert-Butylperoxy) sodium is an important tool for organic chemists because it allows them to control the rate of chemical reactions and the formation of specific products.
Eigenschaften
CAS-Nummer |
13250-54-9 |
|---|---|
Produktname |
(tert-Butylperoxy) sodium |
Molekularformel |
C4H9NaO2 |
Molekulargewicht |
112.1 g/mol |
IUPAC-Name |
sodium;2-methyl-2-oxidooxypropane |
InChI |
InChI=1S/C4H10O2.Na/c1-4(2,3)6-5;/h5H,1-3H3;/q;+1/p-1 |
InChI-Schlüssel |
PLWUSUOYTVTTNH-UHFFFAOYSA-M |
Isomerische SMILES |
CC(C)(C)O[O-].[Na+] |
SMILES |
CC(C)(C)O[O-].[Na+] |
Kanonische SMILES |
CC(C)(C)O[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



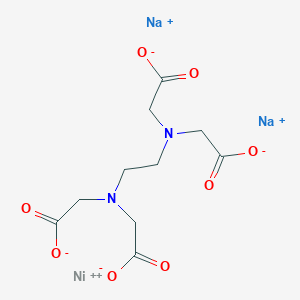
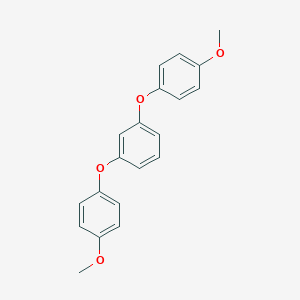
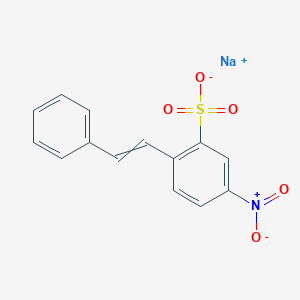
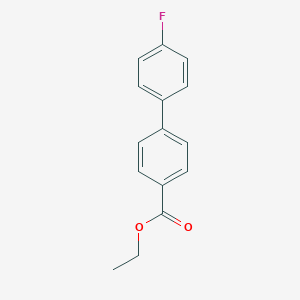
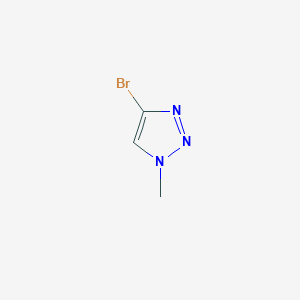
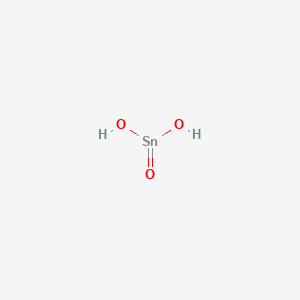
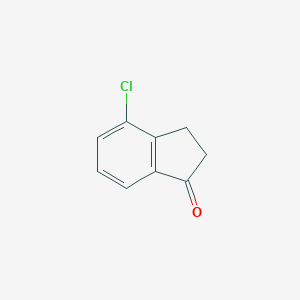
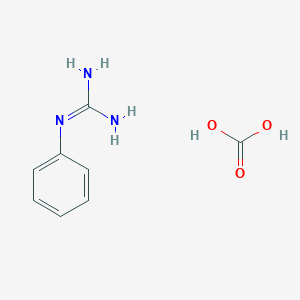
![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
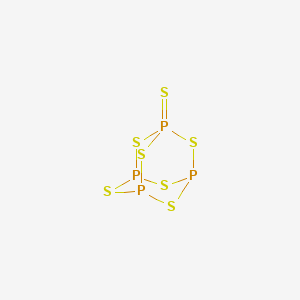
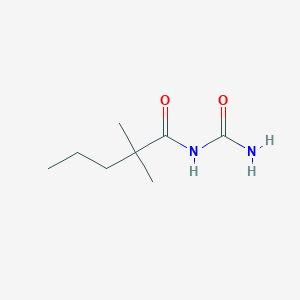
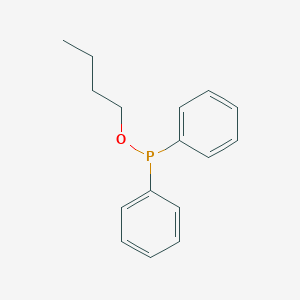
![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)
